molecular formula C25H44N8O7 B15095340 H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH

H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH

Cat. No.: B15095340
M. Wt: 568.7 g/mol
InChI Key: UEAYTGFTNACKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH is a synthetic peptide composed of six amino acids: leucine, proline, proline, serine, and arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (DL-Leu) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (DL-Pro) is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (DL-Pro, DL-Ser, DL-Arg).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The arginine residue can be reduced to form a secondary amine.

    Substitution: The proline residues can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Hydroxylated serine.

    Reduction: Secondary amine derivatives of arginine.

    Substitution: Substituted proline derivatives.

Scientific Research Applications

H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating diseases such as osteoporosis and cancer.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to its ligand-binding domain.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu: Another synthetic peptide with a similar structure but different amino acid composition.

    H-DL-Ser-DL-xiIle-DL-xiIle-DL-Pro-DL-Ser-Gly-DL-Pro-DL-Leu-DL-Lys-OH: A peptide with a similar sequence but additional amino acids.

Uniqueness

H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic (leucine, proline) and hydrophilic (serine, arginine) residues allows for versatile interactions with various molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

2-[[2-[[1-[1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N8O7/c1-14(2)12-15(26)22(37)33-11-5-8-19(33)23(38)32-10-4-7-18(32)21(36)31-17(13-34)20(35)30-16(24(39)40)6-3-9-29-25(27)28/h14-19,34H,3-13,26H2,1-2H3,(H,30,35)(H,31,36)(H,39,40)(H4,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAYTGFTNACKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44N8O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.